molecular formula C26H26N2O3 B11366447 5-(3,4-dimethylphenyl)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366447
M. Wt: 414.5 g/mol
InChI Key: ZTBJMVJBOVHDSR-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of phenyl, ethyl, furan, and oxazole groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole structure, followed by the introduction of the phenyl, ethyl, and furan groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The phenyl, ethyl, and furan groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • 5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H26N2O3/c1-4-20-8-10-21(11-9-20)16-28(17-23-6-5-13-30-23)26(29)24-15-25(31-27-24)22-12-7-18(2)19(3)14-22/h5-15H,4,16-17H2,1-3H3

InChI Key

ZTBJMVJBOVHDSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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